molecular formula C16H16N2O3S B2485065 1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole CAS No. 836664-50-7

1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole

Cat. No.: B2485065
CAS No.: 836664-50-7
M. Wt: 316.38
InChI Key: UFTRYRJETVKEAN-UHFFFAOYSA-N
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Description

1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of an ethoxy group and a methyl group attached to a benzenesulfonyl moiety, which is further connected to a benzodiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxy-3-methylbenzenesulfonyl chloride.

    Reaction with Benzodiazole: The benzenesulfonyl chloride is then reacted with 1H-1,3-benzodiazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy or methyl groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted derivatives with amines or thiols.

Scientific Research Applications

1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethoxy-3-methylbenzenesulfonyl)-4-methyl-1H-imidazole
  • 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide
  • 6-(4-ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Uniqueness

1-(4-ethoxy-3-methylbenzenesulfonyl)-1H-1,3-benzodiazole is unique due to its specific structural features, such as the presence of both ethoxy and methyl groups on the benzenesulfonyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-21-16-9-8-13(10-12(16)2)22(19,20)18-11-17-14-6-4-5-7-15(14)18/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTRYRJETVKEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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